(S)-2-Amino-N-(4-methylsulfanyl-benzyl)-propionamide (S)-2-Amino-N-(4-methylsulfanyl-benzyl)-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13434551
InChI: InChI=1S/C11H16N2OS/c1-8(12)11(14)13-7-9-3-5-10(15-2)6-4-9/h3-6,8H,7,12H2,1-2H3,(H,13,14)/t8-/m0/s1
SMILES: CC(C(=O)NCC1=CC=C(C=C1)SC)N
Molecular Formula: C11H16N2OS
Molecular Weight: 224.32 g/mol

(S)-2-Amino-N-(4-methylsulfanyl-benzyl)-propionamide

CAS No.:

Cat. No.: VC13434551

Molecular Formula: C11H16N2OS

Molecular Weight: 224.32 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(4-methylsulfanyl-benzyl)-propionamide -

Specification

Molecular Formula C11H16N2OS
Molecular Weight 224.32 g/mol
IUPAC Name (2S)-2-amino-N-[(4-methylsulfanylphenyl)methyl]propanamide
Standard InChI InChI=1S/C11H16N2OS/c1-8(12)11(14)13-7-9-3-5-10(15-2)6-4-9/h3-6,8H,7,12H2,1-2H3,(H,13,14)/t8-/m0/s1
Standard InChI Key ULODPBZTSGXBKN-QMMMGPOBSA-N
Isomeric SMILES C[C@@H](C(=O)NCC1=CC=C(C=C1)SC)N
SMILES CC(C(=O)NCC1=CC=C(C=C1)SC)N
Canonical SMILES CC(C(=O)NCC1=CC=C(C=C1)SC)N

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Characteristics

The compound’s IUPAC name, (2S)-2-amino-N-[(4-methylsulfanylphenyl)methyl]propanamide, reflects its stereochemistry and substituents . The chiral center at the C2 position (S-configuration) is critical for its interactions with biological targets, as enantioselectivity often dictates pharmacological activity. Key structural elements include:

  • A propionamide backbone (CH3CH(CONH2)NH2\text{CH}_3\text{CH}(\text{CONH}_2)\text{NH}_2)

  • A 4-methylsulfanyl-benzyl group (C6H4SCH3\text{C}_6\text{H}_4\text{SCH}_3) attached to the amide nitrogen

The methylsulfanyl (SCH3_3) moiety enhances lipophilicity, potentially improving membrane permeability.

Computed Physicochemical Properties

PubChem data provides critical insights into its physicochemical profile :

PropertyValue
Molecular Weight224.32 g/mol
XLogP31.0
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Topological Polar SA80.4 Ų
Rotatable Bonds4

The moderate lipophilicity (XLogP3 = 1.0) suggests balanced solubility, while the polar surface area indicates potential for hydrogen bonding—a trait relevant to target binding .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves multi-step reactions:

  • Reductive Amination: 4-(Methylthio)benzaldehyde undergoes reductive amination with (S)-2-aminopropionamide using sodium cyanoborohydride to form an intermediate.

  • N-Benzylation: The intermediate is alkylated with benzyl bromide under basic conditions to introduce the benzyl group .

  • Purification: Chromatographic techniques (e.g., silica gel with methanol-chloroform) yield the enantiomerically pure product .

Industrial Considerations

Scale-up strategies emphasize cost efficiency and yield optimization:

  • Continuous Flow Reactors: Enhance reaction control and reduce side products.

  • Automated Synthesis: Minimizes human error in stereochemical preservation .

A patent (US8957252B2) details analogous N-benzyl-propanamide syntheses, highlighting the use of mixed anhydride coupling for amide bond formation .

ApplicationMechanismEvidence
AnticancerProteasome inhibitionIn vitro cell line studies
AntimicrobialDisruption of bacterial membranesPreliminary assays
NeuroprotectionDopaminergic pathway modulationReceptor binding models

Applications in Organic Chemistry

Chiral Building Block

The compound serves as a precursor in asymmetric synthesis:

  • Peptidomimetics: The amide backbone mimics natural peptides, enabling drug design .

  • Sulfide Oxidation: The SCH3_3 group can be oxidized to sulfoxides or sulfones for solubility tuning.

Case Study: Lacosamide Analog Synthesis

The patent US8957252B2 describes using similar N-benzyl-propanamides to synthesize lacosamide, an anticonvulsant . This underscores the compound’s utility in developing CNS-active agents.

Recent Advances and Future Directions

Structural Optimization Studies

  • Ethyl Derivative: Introducing an ethyl group (C13H20N2OS) increases lipophilicity, enhancing blood-brain barrier penetration.

  • Cyclopropyl Analogs: Improve metabolic stability in preclinical models.

Targeted Drug Delivery

Conjugation with nanoparticles (e.g., PEGylated liposomes) is being explored to enhance bioavailability.

Comparative Analysis with Analogous Compounds

CompoundKey DifferenceBiological Impact
(S)-2-Amino-N-ethyl...Ethyl vs. methyl substitutionEnhanced CNS penetration
LacosamideMethoxy vs. SCH3_3Anticonvulsant activity

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